molecular formula C7H4Cl2N2O B3054122 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine CAS No. 58315-12-1

4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine

Cat. No.: B3054122
CAS No.: 58315-12-1
M. Wt: 203.02 g/mol
InChI Key: HNNVOZJYSIWIJM-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound featuring an isoxazole ring fused to a pyridine backbone at the [4,5-c] position. Key structural attributes include:

  • Substituents: Chlorine atoms at positions 4 and 6, and a methyl group at position 3.
  • Molecular formula: Likely $ \text{C}7\text{H}4\text{Cl}2\text{N}2\text{O} $ (inferred from analogs like 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, ).
  • Applications: Potential roles in medicinal chemistry, particularly as a scaffold for enzyme inhibitors (e.g., Hsp90, as suggested by isoxazole derivatives in ).

Properties

IUPAC Name

4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNVOZJYSIWIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=NC(=C12)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415913
Record name isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58315-12-1
Record name isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
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Preparation Methods

The synthesis of 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3,5-dichloro-2-methylpyridine with hydroxylamine-O-sulfonic acid under basic conditions. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the desired isoxazolo[4,5-c]pyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger heterocyclic systems.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it a versatile building block in organic synthesis.

Reactivity Profile
The compound can undergo multiple chemical reactions:

  • Substitution Reactions: Chlorine atoms can be replaced with nucleophiles like amines or thiols.
  • Oxidation and Reduction: It can be transformed into different derivatives through oxidation or reduction processes.
  • Cycloaddition Reactions: The compound can participate in cycloadditions to form larger heterocyclic systems.
Reaction TypeDescription
SubstitutionChlorine replacement with nucleophiles
Oxidation/ReductionFormation of various derivatives
CycloadditionCreation of larger heterocycles

Biological Applications

Drug Discovery
The compound exhibits various biological activities, making it a candidate for drug discovery. Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activities.

Therapeutic Potential
Due to its biological properties, this compound has potential therapeutic applications. Its ability to bind to biological targets suggests possible uses in treating diseases.

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate innovations in material synthesis and application.

Case Studies

Several studies have highlighted the utility of this compound in scientific research:

  • Study on Biological Activity: A recent study demonstrated its efficacy as an inhibitor for specific enzymes involved in metabolic pathways, indicating its potential role in drug formulation.
  • Synthesis Research: Research detailing the cyclization methods involving this compound has shown promising results in creating novel heterocycles that exhibit enhanced biological activities compared to their precursors.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Heterocyclic Core Substituents Fusion Position Key Properties/Activities Reference
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine $ \text{C}7\text{H}4\text{Cl}2\text{N}2\text{O} $ Isoxazolo[4,5-c]pyridine 4-Cl, 6-Cl, 3-CH₃ [4,5-c] Potential Hsp90 inhibition N/A
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine $ \text{C}7\text{H}4\text{Cl}2\text{N}2\text{O} $ Isoxazolo[4,5-b]pyridine 5-Cl, 7-Cl, 3-CH₃ [4,5-b] MW: 203.03; higher lipophilicity
4,6-Dichloroimidazo[4,5-c]pyridine $ \text{C}6\text{H}3\text{Cl}2\text{N}3 $ Imidazo[4,5-c]pyridine 4-Cl, 6-Cl [4,5-c] Limited nucleophilic substitution reactivity
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine $ \text{C}8\text{H}9\text{N}_3\text{O} $ Isoxazolo[5,4-b]pyridine 4-CH₃, 6-CH₃, 3-NH₂ [5,4-b] Enhanced hydrogen bonding capacity
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine $ \text{C}6\text{H}8\text{N}_2\text{O} $ Isoxazolo[4,5-c]pyridine Saturated pyridine ring [4,5-c] Increased conformational flexibility

Key Differences and Implications

Heterocyclic Core :

  • Isoxazole vs. Imidazole : Isoxazole contains one oxygen and one nitrogen atom, influencing hydrogen-bonding capacity and electronic properties compared to imidazole’s two nitrogens (). This affects interactions with biological targets (e.g., Hsp90 vs. DNA polymerase III inhibitors in ).
  • Thiazolo Derivatives : Thiazolo[4,5-c]pyridine () replaces oxygen with sulfur, enhancing lipophilicity and altering metabolic stability.

Substituent Positioning: Chlorine at positions 4 and 6 (target compound) vs. 5 and 7 () alters steric and electronic effects. For example, 5,7-dichloro substitution may hinder nucleophilic attack compared to 4,6-dichloro.

Fusion Position :

  • [4,5-c] vs. [4,5-b] fusion shifts the spatial arrangement of substituents. For instance, isoxazolo[4,5-b]pyridine () places substituents closer to the pyridine nitrogen, affecting binding to enzymatic pockets.

Biological Activity :

  • Isoxazole derivatives (e.g., tetrahydro-isoxazolo[4,5-c]pyridine in ) show promise as Hsp90 inhibitors due to interactions with the ATP-binding domain.
  • Imidazo analogs () are associated with DNA polymerase III inhibition but exhibit lower reactivity in substitution reactions.

Biological Activity

4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C7H4Cl2N2O
  • Molecular Weight : 203.02 g/mol
  • CAS Number : 58315-12-1

Biological Activities

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for bacterial survival.
  • Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further studies are needed to elucidate the exact mechanisms involved .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on kinases and phosphatases, which are crucial for cell signaling and proliferation.
  • Receptor Modulation : It may also interact with receptors involved in neurotransmission and inflammation, thereby influencing physiological responses at the cellular level .

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This data indicates that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity Study

In vitro studies on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

The results suggest a dose-dependent decrease in cell viability, indicating potential anticancer properties .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 3, chloro at 4 and 6). Look for characteristic shifts: Cl substituents downfield (~7.5–8.5 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0 for C₈H₅Cl₂N₂O) .
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

What strategies are effective in controlling regioselectivity during the synthesis of substituted isoxazolo[4,5-c]pyridine derivatives?

Advanced Research Question
Regioselectivity challenges arise from competing reaction pathways. Solutions include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer chlorination or methylation to desired positions .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization, minimizing side reactions .
  • Computational Modeling : DFT calculations to predict reactive sites and transition states, guiding experimental design .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of Cl substituents .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid decomposition.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

How can researchers design assays to evaluate the biological activity of this compound derivatives?

Advanced Research Question

  • Kinase Inhibition Assays : Use FRET-based protocols with EGFR or HER2 kinases. Example:
    • Incubate compound (1–10 µM) with kinase and ATP in 96-well plates.
    • Quantify phosphorylation using fluorescent antibodies .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via dose-response curves .

How should researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?

Advanced Research Question

  • Reproducibility Checks : Validate reported methods with controlled variables (solvent purity, catalyst batch).
  • Advanced Analytics : Use LC-MS to identify trace by-products (e.g., dechlorinated intermediates) that may skew yields .
  • Cross-Referencing : Compare crystallographic data (e.g., CCDC entries) to confirm structural assignments .

What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Heat Dissipation : Use flow chemistry to manage exothermic reactions during chlorination .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Focus on hydrophobic interactions with methyl/chloro groups .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with activity data from kinase assays .

What analytical techniques are most effective in characterizing synthetic by-products or impurities in this compound?

Advanced Research Question

  • GC-MS : Identify volatile by-products (e.g., methyl chloride) from incomplete reactions .
  • X-ray Crystallography : Resolve structural ambiguities in regioisomers (e.g., mischlorinated derivatives) .
  • NMR Titrations : Detect trace solvents (e.g., DMF) retained during synthesis .

How can researchers design comparative studies to evaluate the activity of this compound against its structural analogs?

Advanced Research Question

  • Library Synthesis : Prepare analogs with varied substituents (e.g., 4-F, 6-Br) using parallel synthesis .
  • Biological Profiling : Test all analogs in standardized assays (e.g., IC₅₀ in kinase inhibition) with statistical ANOVA analysis .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine

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